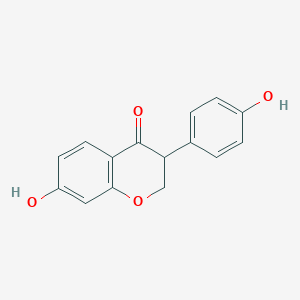

(+-)-Dihydrodaidzein

Description

Significance of Dihydrodaidzein as a Key Isoflavone (B191592) Metabolite

Dihydrodaidzein (DHD) is a hydrogenated product resulting from the metabolic action of intestinal microorganisms on daidzein (B1669772), a primary isoflavone found in soybeans and other leguminous plants. researchgate.netsciforum.netbiosynth.com Its significance lies in its position as a crucial intermediary in the biotransformation of daidzein. researchgate.netsciforum.net Gut bacteria play a pivotal role in this conversion, transforming daidzein into DHD, which can then be further metabolized into other bioactive compounds, most notably equol (B1671563) and O-desmethylangolensin (O-DMA). asm.orgmdpi.comnih.gov

The production of these downstream metabolites is highly dependent on an individual's gut microbiome composition. scirp.orgcsic.es Research has shown that only about 30-50% of the human population possesses the necessary intestinal bacteria to produce equol from daidzein. asm.orgcsic.es Dihydrodaidzein is widely recognized for possessing heightened biological activity compared to its precursor, daidzein. researchgate.netsciforum.netsciforum.net This enhanced activity has spurred considerable research interest in DHD itself, not just as a metabolic stepping stone. researchgate.netsciforum.net

Overview of Dihydrodaidzein's Role in Mammalian Systems

Once formed in the gut, dihydrodaidzein and its subsequent metabolites are absorbed into the bloodstream and can exert various biological effects throughout the body. caymanchem.comtandfonline.com DHD exhibits a range of pharmacological activities, including antioxidant and estrogen-like properties. researchgate.netsciforum.netbiosynth.com Its structural similarity to endogenous estrogens allows it to interact with estrogen receptors, potentially modulating estrogenic and anti-estrogenic effects. biosynth.comasm.orgjst.go.jp

Furthermore, research has indicated that dihydrodaidzein may play a role in cardiovascular health and the prevention of osteoporosis. researchgate.netsciforum.netsciforum.net Studies have shown its vasodilatory action in isolated rat aortic rings and its ability to inhibit neointimal proliferation, a key process in atherosclerosis. caymanchem.comnih.gov It also stimulates the growth of estrogen receptor-dependent breast cancer cells in laboratory settings. caymanchem.comsigmaaldrich.com The biological activities of dihydrodaidzein are often reported to be more potent or broader than those of daidzein. researchgate.netsciforum.netsciforum.net

Research Trajectories and Current Academic Focus on Dihydrodaidzein

Current academic research on dihydrodaidzein is multifaceted, exploring its biosynthesis, biological functions, and potential therapeutic applications. sciforum.netsciforum.net A significant area of focus is the elucidation of the enzymatic pathways and specific bacterial strains responsible for the conversion of daidzein to DHD and its subsequent metabolites. mdpi.comasm.orgasm.org The identification and characterization of enzymes like daidzein reductase are crucial for understanding the efficiency of this metabolic process. mdpi.com

Another major research avenue is the investigation of DHD's diverse biological activities. sciforum.net This includes in-depth studies on its antioxidant capacity, its effects on cardiovascular parameters, and its potential role in bone metabolism. researchgate.netbiosynth.comsciforum.net Researchers are also exploring methods for the large-scale production of DHD, given its heightened bioactivity and potential market value. sciforum.net However, challenges such as its low water solubility and bioavailability are also being addressed, with some studies exploring nanocarrier technologies to improve its delivery and efficacy. researchgate.netsciforum.net The overarching goal of current research is to fully understand the intrinsic value of dihydrodaidzein and its potential applications in medicine and nutrition. sciforum.netsciforum.net

Interactive Data Table: Key Research Findings on Dihydrodaidzein

| Research Area | Key Finding | Source Citation |

| Metabolism | Dihydrodaidzein is a key intermediate metabolite of daidzein, produced by gut microbiota. | researchgate.netasm.orgmdpi.com |

| Bioactivity | Exhibits higher and broader biological activity than its precursor, daidzein. | researchgate.netsciforum.netsciforum.net |

| Biological Effects | Possesses antioxidant, estrogen-like, and potential cardiovascular protective properties. | researchgate.netsciforum.netbiosynth.com |

| Further Metabolism | Can be further converted to equol or O-desmethylangolensin. | asm.orgmdpi.comnih.gov |

| Research Focus | Current research includes biosynthesis, biological functions, and large-scale production methods. | sciforum.netsciforum.net |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,16-17H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYXBPPMXZIHKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70912308 | |

| Record name | Dihydrodaidzein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70912308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dihydrodaidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17238-05-0 | |

| Record name | (±)-Dihydrodaidzein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17238-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoflavanone, 4',7-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrodaidzein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70912308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrodaidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

250 °C | |

| Record name | Dihydrodaidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Biotransformation of Dihydrodaidzein

Daidzein (B1669772) as the Precursor Compound for Dihydrodaidzein Formation

The formation of dihydrodaidzein is a critical step in the metabolic pathway of soy isoflavones within the human gut. mdpi.comasm.org The primary precursor for this transformation is daidzein. sciforum.net Gut microbiota metabolize daidzein through a hydrogenation reaction to produce dihydrodaidzein. sciforum.netsciforum.net This conversion is an intermediate step in the production of other bioactive metabolites, most notably equol (B1671563). asm.orgcsic.eskspbtjpb.org The ability of an individual's gut microbiota to convert daidzein into dihydrodaidzein and subsequently to equol varies, leading to different isoflavone (B191592) metabotypes within the population. mdpi.comcsic.es This microbial transformation is essential, as the metabolites formed, such as dihydrodaidzein, may possess different and often more potent biological effects than the parent compound. asm.orgtandfonline.com

Enzymatic Pathways in Dihydrodaidzein Production

The conversion of daidzein to its metabolites is a multi-step process orchestrated by a series of specific enzymes produced by gut bacteria. researchgate.netresearchgate.net Four key enzymes have been identified as crucial for the complete pathway that includes the formation of dihydrodaidzein and its subsequent conversion to equol: Daidzein Reductase (DZNR), Dihydrodaidzein Racemase (DDRC), Dihydrodaidzein Reductase (DHDR), and Tetrahydrodaidzein Reductase (THDR). researchgate.netresearchgate.netmdpi.comnih.gov

Daidzein Reductase (DZNR) Activity in Initial Conversion

The initial step in the metabolic pathway is the conversion of daidzein to dihydrodaidzein, a reaction catalyzed by the enzyme Daidzein Reductase (DZNR). researchgate.netjst.go.jpsemanticscholar.org This reductase enzyme utilizes NAD(P)H as a coenzyme for its catalytic activity. jst.go.jpmdpi.com Specifically, DZNR converts daidzein into the (R)-enantiomer of dihydrodaidzein, ((R)-dihydrodaidzein). researchgate.netmdpi.comresearchgate.netnih.gov The gene encoding DZNR has been identified in several equol-producing bacteria, including Lactococcus sp. strain 20-92 and Eggerthella sp. YY7918. jst.go.jpsemanticscholar.orgasm.org The expression of the genes involved in this pathway, including DZNR, is often induced by the presence of daidzein in the environment. researchgate.netmdpi.com

Dihydrodaidzein Racemase (DDRC) and Enantiomeric Interconversion of Dihydrodaidzein

Following the formation of (R)-dihydrodaidzein by DZNR, the enzyme Dihydrodaidzein Racemase (DDRC) plays a crucial role. researchgate.netmdpi.com DDRC catalyzes the interconversion between the two enantiomers of dihydrodaidzein, converting (R)-dihydrodaidzein to (S)-dihydrodaidzein. researchgate.netnih.govmdpi.comresearchgate.net This racemization is essential for the efficient production of the final metabolite, (S)-equol, because the subsequent enzyme in the pathway, DHDR, preferentially acts on the (S)-enantiomer. mdpi.comresearchgate.netnih.gov The absence of DDRC significantly reduces the conversion rate to equol. mdpi.com The gene for DDRC has been identified upstream of the reductase genes in the equol gene cluster of Lactococcus sp. 20-92. mdpi.comnih.gov

Dihydrodaidzein Reductase (DHDR) in Subsequent Metabolite Formation

Once (S)-dihydrodaidzein is available, Dihydrodaidzein Reductase (DHDR) catalyzes the next reduction step. researchgate.netjst.go.jp This enzyme, which belongs to the short-chain dehydrogenase/reductase (SDR) family, converts (S)-dihydrodaidzein into (3S, 4R)-trans-tetrahydrodaidzein in the presence of NADPH. mdpi.commdpi.comasm.org DHDR is considered a rate-limiting enzyme in the bioconversion process, particularly at low daidzein concentrations. mdpi.com It can also convert (R)-dihydrodaidzein, but this leads to the formation of cis-tetrahydrodaidzein, which is not a direct precursor for (S)-equol. researchgate.netmdpi.comasm.org The gene encoding DHDR has been identified and cloned from equol-producing bacteria like Lactococcus and Slackia isoflavoniconvertens. csic.esmdpi.com

Tetrahydrodaidzein Reductase (THDR) and Terminal Pathway Steps towards Equol

The final enzymatic step in the pathway to (S)-equol is catalyzed by Tetrahydrodaidzein Reductase (THDR). researchgate.netjst.go.jp This enzyme specifically and enantioselectively converts (3S, 4R)-trans-tetrahydrodaidzein into (S)-equol. researchgate.netmdpi.commdpi.com Unlike DZNR and DHDR, some studies suggest that THDR from certain bacteria may not require a cofactor like NAD(P)H and may function as a dismutase. jst.go.jpsemanticscholar.org The collective action of these four enzymes—DZNR, DDRC, DHDR, and THDR—enables the efficient biotransformation of daidzein into (S)-equol, with dihydrodaidzein serving as a key intermediate. researchgate.netmdpi.com

Microbial Biotransformation of Isoflavones to Dihydrodaidzein

The conversion of daidzein to dihydrodaidzein is exclusively a function of microbial metabolism. sciforum.netasm.org A variety of anaerobic bacteria residing in the gut are capable of this biotransformation. asm.orgnih.gov Several specific strains have been isolated from human and animal sources that can perform this conversion.

Notable equol-producing bacteria that necessarily first convert daidzein to dihydrodaidzein include:

Lactococcus garvieae (formerly Lactococcus sp. strain 20-92) mdpi.comnih.govcsic.es

Slackia isoflavoniconvertens csic.esresearchgate.netmdpi.com

Eggerthella sp. YY7918 jst.go.jpsemanticscholar.orgfrontiersin.org

Adlercreutzia equolifaciens researchgate.netfrontiersin.org

Clostridium sp. nih.govfrontiersin.org

These bacteria possess the necessary enzymatic machinery to metabolize isoflavones. mdpi.com For instance, a bovine rumen bacterium, Niu-O16, was identified as being capable of converting daidzein to dihydrodaidzein. nih.gov Similarly, engineered lactic acid bacteria (LAB), which are generally recognized as safe (GRAS), have been developed to express the required genes (such as dzr, ddr, tdr, and ifcA) to produce equol from daidzein, a process in which dihydrodaidzein is an essential intermediate. csic.escsic.esresearchgate.net The ability to produce dihydrodaidzein and subsequently equol is not universal, with only about 30-50% of the Western population hosting the necessary bacteria. csic.es

Data Tables

Table 1: Key Enzymes in the Biotransformation Pathway of Daidzein

| Enzyme Name | Abbreviation | Function | Cofactor |

| Daidzein Reductase | DZNR | Converts daidzein to (R)-dihydrodaidzein. researchgate.netjst.go.jpresearchgate.net | NAD(P)H jst.go.jpmdpi.com |

| Dihydrodaidzein Racemase | DDRC | Catalyzes the interconversion of (R)- and (S)-dihydrodaidzein. mdpi.comresearchgate.netnih.gov | None reported |

| Dihydrodaidzein Reductase | DHDR | Converts (S)-dihydrodaidzein to (3S, 4R)-trans-tetrahydrodaidzein. mdpi.commdpi.comasm.org | NADPH mdpi.comjst.go.jp |

| Tetrahydrodaidzein Reductase | THDR | Converts (3S, 4R)-trans-tetrahydrodaidzein to (S)-equol. researchgate.netmdpi.commdpi.com | None reported in some bacteria jst.go.jpsemanticscholar.org |

Role of Gut Microbiota in Dihydrodaidzein Production

The transformation of the soy isoflavone daidzein into dihydrodaidzein is a crucial metabolic step primarily carried out by the intestinal microflora. asm.orgunimi.it Following ingestion, isoflavone glycosides like daidzin (B1669773) are hydrolyzed by bacterial β-glucosidases into their aglycone form, daidzein. tandfonline.com This daidzein then becomes available for further metabolism by specific gut bacteria. The production of dihydrodaidzein is the initial and rate-limiting step in the pathway that can lead to the formation of other bioactive metabolites, such as equol and O-desmethylangolensin (O-DMA). tandfonline.comoup.commdpi.com

The composition and activity of an individual's gut microbiota largely determine their ability to produce dihydrodaidzein and its subsequent metabolites. mdpi.com This explains the significant inter-individual variations observed in isoflavone metabolism. mdpi.com The anaerobic environment of the colon provides the ideal conditions for the reductive reactions necessary to convert daidzein to dihydrodaidzein. mdpi.comfrontiersin.org Studies have shown that the presence of certain dietary components, such as carbohydrates, can stimulate the metabolic activity of these bacteria and enhance the production of daidzein metabolites. mdpi.com

Identification and Characterization of Dihydrodaidzein-Producing Bacterial Strains

Researchers have successfully isolated and identified several bacterial strains from the gut that are capable of converting daidzein to dihydrodaidzein. These bacteria are key players in the metabolic pathway of isoflavones.

Anaerobic Bacteria Species and Their Contribution to Dihydrodaidzein Formation

A number of anaerobic bacterial species, primarily belonging to the phylum Firmicutes and the family Coriobacteriaceae, have been identified as producers of dihydrodaidzein. mdpi.comfrontiersin.org These strict anaerobes thrive in the oxygen-depleted environment of the large intestine.

Some of the key identified species include:

Clostridium species: Strains such as Clostridium sp. HGH6 and the Clostridium-like strain TM-40, isolated from human feces, have demonstrated the ability to transform daidzein into dihydrodaidzein. oup.comfrontiersin.orgjst.go.jpresearchgate.net

Eggerthella species: Eggerthella sp. YY7918 is another significant bacterium involved in this conversion. frontiersin.orgmdpi.com

Lactococcus species: Certain strains of Lactococcus have also been implicated in the metabolism of daidzein. researchgate.net

Slackia isoflavoniconvertens: This human intestinal bacterium is known to convert daidzein to dihydrodaidzein as an intermediate step in equol production. mdpi.comasm.org

Bovine Rumen Bacteria: A Gram-positive anaerobic bacterium, Niu-O16, isolated from bovine rumen, was found to convert daidzein to dihydrodaidzein. nih.gov This finding suggests that similar metabolic capabilities exist across different host species.

Mouse Intestinal Bacteria: A strictly anaerobic bacterium, Mt1B8, isolated from the mouse intestine, also demonstrated the capacity to convert daidzein to dihydrodaidzein. nih.gov

The following table summarizes some of the identified bacterial strains and their metabolic capabilities.

| Bacterial Strain | Source | Metabolite(s) Produced from Daidzein | Reference(s) |

| Clostridium sp. HGH6 | Human Feces | Dihydrodaidzein | oup.com |

| Clostridium-like strain TM-40 | Human Feces | Dihydrodaidzein | jst.go.jpresearchgate.net |

| Eggerthella sp. YY7918 | Human Feces | (R)-Dihydrodaidzein | mdpi.comresearchgate.net |

| Slackia isoflavoniconvertens | Human Intestine | Dihydrodaidzein | mdpi.comasm.org |

| Niu-O16 | Bovine Rumen | Dihydrodaidzein | nih.gov |

| Mt1B8 | Mouse Intestine | Dihydrodaidzein | nih.gov |

| Eggerthella sp. Julong 732 | Human Feces | (S)-Equol from Dihydrodaidzein | asm.orgasm.orgnih.gov |

| Lactococcus sp. 20-92 | Human Feces | Dihydrodaidzein | asm.org |

Mechanisms of Microbial Conversion and Enzyme Secretion

The microbial conversion of daidzein to dihydrodaidzein is an enzymatic process. The key enzyme responsible for this reduction is daidzein reductase (DZNR) . mdpi.comfrontiersin.orgasm.org This enzyme catalyzes the reduction of the carbon-carbon double bond in the C-ring of the daidzein molecule. tandfonline.com

The expression of daidzein reductase and other enzymes involved in this pathway is often induced by the presence of daidzein itself. asm.orgnih.gov This indicates a responsive metabolic system within these gut bacteria. The conversion process is dependent on cofactors such as NADPH or NADH, which provide the necessary reducing equivalents for the enzymatic reaction. google.com

The enzymes involved in this biotransformation are typically intracellular. The conversion, therefore, occurs after daidzein is transported into the bacterial cell. There is no evidence to suggest that these enzymes are actively secreted into the gut lumen.

Stereoselective Synthesis and Enantiomeric Purity in Dihydrodaidzein Production

The reduction of daidzein to dihydrodaidzein introduces a chiral center at the C-3 position, resulting in the formation of two possible stereoisomers: (S)-dihydrodaidzein and (R)-dihydrodaidzein. The stereochemistry of the produced dihydrodaidzein is a critical factor as it determines the subsequent metabolic fate, particularly in the production of the highly bioactive (S)-equol.

Enantioselective Biosynthesis Approaches

Several bacterial strains exhibit stereoselectivity in their production of dihydrodaidzein. For instance, the daidzein reductase from Eggerthella sp. YY7918 has been shown to synthesize (R)-dihydrodaidzein. mdpi.comresearchgate.net

However, the production of a racemic mixture (a 1:1 ratio of both enantiomers) is also common. The bovine rumen bacterium Niu-O16, for example, produces equal amounts of both stereoisomers. nih.gov The presence of a dihydrodaidzein racemase (DDRC) in some bacteria can interconvert (R)-dihydrodaidzein and (S)-dihydrodaidzein. frontiersin.orgasm.org This racemase activity is crucial for the efficient production of (S)-equol, as the subsequent enzyme in the pathway, dihydrodaidzein reductase (DHDR), often shows a preference for the (S)-enantiomer. researchgate.netnih.gov

The human intestinal bacterium, strain Julong 732, is a fascinating example of stereoselective metabolism. While it cannot produce dihydrodaidzein from daidzein, it can convert a racemic mixture of dihydrodaidzein into enantiomerically pure (S)-equol. asm.orgasm.orgnih.govglobalauthorid.com This suggests a high degree of stereospecificity in the enzymes of its metabolic pathway.

Chemical and Enzymatic Synthesis Methodologies for Dihydrodaidzein Enantiomers

Beyond microbial biosynthesis, chemical and enzymatic methods have been developed to produce specific enantiomers of dihydrodaidzein.

Chemical Synthesis: Catalytic transfer hydrogenation is a method used for the chemical synthesis of dihydrodaidzein. asm.orgnih.gov This process typically involves refluxing daidzein with a catalyst such as palladium on carbon (Pd/C) and a hydrogen donor like ammonium (B1175870) formate. asm.orgnih.gov However, such chemical methods often result in a racemic mixture of the enantiomers.

Enzymatic Synthesis: The use of isolated enzymes offers a more controlled and stereoselective approach to synthesizing dihydrodaidzein enantiomers. The purified daidzein reductase from Eggerthella sp. YY7918 can be used to produce (R)-dihydrodaidzein with high enantiomeric purity. mdpi.comsemanticscholar.org

Furthermore, engineered microorganisms expressing specific enzymes can be utilized for targeted synthesis. For example, recombinant Escherichia coli strains have been constructed to express the necessary enzymes for the conversion of daidzein to its metabolites, allowing for controlled production of specific enantiomers. frontiersin.orgasm.org These biocatalytic systems can be optimized for high yield and enantioselectivity.

Other stereoselective synthesis strategies that have been explored for flavonoids, and could potentially be adapted for dihydrodaidzein, include Sharpless asymmetric dihydroxylation and the use of chiral auxiliaries. mdpi.comsemanticscholar.org

Biological Activities and Molecular Mechanisms of Dihydrodaidzein

Estrogen Receptor Agonism and Modulation by Dihydrodaidzein

Dihydrodaidzein, an active metabolite of the soy isoflavone (B191592) daidzein (B1669772), is recognized for its estrogenic properties. apexbt.comlookchem.comcaymanchem.com Its structural similarity to 17β-estradiol allows it to interact with estrogen receptors (ERs), leading to a range of biological effects. researchgate.net The nature of these effects, whether estrogenic or anti-estrogenic, can be context-dependent. mdpi.comresearchgate.net

Interaction with Estrogen Receptor Alpha (ERα)

Dihydrodaidzein demonstrates the ability to bind to and activate estrogen receptor alpha (ERα). This interaction is a key mechanism through which it exerts its estrogen-like effects. mdpi.com Upon binding, it can initiate the translocation of the receptor to the nucleus, where it binds to estrogen response elements on DNA, leading to the transcription of target genes. mdpi.com Studies have shown that dihydrodaidzein can stimulate the growth of estrogen receptor-positive breast cancer cells, such as MCF-7, at micromolar concentrations, an effect mediated through ERα. apexbt.comcaymanchem.comnih.gov

Context-Dependent Estrogenic and Anti-Estrogenic Effects

The estrogenic activity of dihydrodaidzein is not absolute and can be influenced by the surrounding hormonal environment. researchgate.net In conditions of low endogenous estrogen, such as in postmenopausal women, isoflavones and their metabolites can act as estrogen agonists. researchgate.net Conversely, at physiological concentrations of estrogen, they may act as antagonists by competing with the more potent endogenous estradiol (B170435) for receptor binding. researchgate.net This dual functionality allows dihydrodaidzein to exhibit either estrogenic or anti-estrogenic effects depending on the cellular and hormonal context. mdpi.comresearchgate.net For instance, while it can stimulate the growth of estrogen-dependent cells, some studies suggest that at higher concentrations, isoflavones can have anti-proliferative effects. oup.com

Cellular and Molecular Effects of Dihydrodaidzein

Beyond its interaction with estrogen receptors, dihydrodaidzein elicits a variety of effects at the cellular and molecular level, including the modulation of cell growth and the induction of programmed cell death.

Modulation of Cellular Proliferation and Apoptosis

Dihydrodaidzein has been shown to influence fundamental cellular processes like proliferation and apoptosis. apexbt.comlookchem.com Research indicates that it can inhibit the proliferation of certain cell types, an effect often linked to alterations in the cell cycle and the activation of apoptotic pathways. apexbt.comnih.gov For example, a reduction in cell growth is often associated with changes in cell cycle distribution and the activation of Caspase 3, a key executioner caspase in apoptosis. apexbt.comnih.gov

Effects on Cancer Cell Lines (e.g., Prostate Cancer, Breast Cancer)

The impact of dihydrodaidzein on cancer cells has been a subject of significant research.

Prostate Cancer: In the context of prostate cancer, dihydrodaidzein has demonstrated inhibitory effects on cell growth. apexbt.comlookchem.com Studies using the LNCaP prostate cancer cell line have shown a significant reduction in growth upon treatment with dihydrodaidzein. apexbt.comlookchem.comnih.gov This anti-proliferative effect is associated with cell cycle arrest and the induction of apoptosis. apexbt.comlookchem.comnih.gov Furthermore, concentrations of dihydrodaidzein found in the prostatic fluid of individuals consuming soy have been shown to be sufficient to inhibit the growth of both benign and malignant prostatic epithelial cells in vitro. apexbt.comlookchem.comnih.gov

Breast Cancer: The effects of dihydrodaidzein on breast cancer cells are complex and appear to be concentration-dependent. At lower, micromolar concentrations, it can stimulate the estrogen receptor-dependent growth of ERα-positive breast cancer cells like MCF-7. apexbt.comcaymanchem.comnih.gov However, other studies on its parent compound, daidzein, suggest that at higher concentrations, it can induce antiproliferative effects and apoptosis in MCF-7 cells through the mitochondrial pathway. nih.gov The response of breast cancer cells to dihydrodaidzein is also influenced by their estrogen receptor status. nih.gov

Table 1: Effects of Dihydrodaidzein on Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Mechanism |

|---|---|---|---|

| LNCaP | Prostate Cancer | Inhibited growth | Associated with changes in cell cycle distribution and Caspase 3 activation. apexbt.comnih.gov |

| MCF-7 | Breast Cancer | Stimulated estrogen receptor-dependent growth at micromolar concentrations. apexbt.comcaymanchem.comnih.gov | Interacts with estrogen receptors. apexbt.comcaymanchem.com |

Influence on Cell Cycle Distribution and Apoptotic Pathways (e.g., Caspase Activation)

Dihydrodaidzein has demonstrated the ability to influence cell cycle progression and induce apoptosis, or programmed cell death, in certain cell types. Research indicates that dihydrodaidzein can trigger apoptosis in benign human prostatic epithelial cells (PrEC). apexbt.com This process is associated with the activation of caspase 3, a key executioner enzyme in the apoptotic cascade. apexbt.com In addition to inducing apoptosis, dihydrodaidzein has been observed to decrease the proliferation of these cells, a phenomenon linked to alterations in cell cycle distribution. apexbt.comglpbio.com

The broader family of isoflavones, including dihydrodaidzein's precursor daidzein, has been shown to exert similar effects. For instance, daidzein can cause cell cycle arrest at the G2/M phase in certain cancer cell lines. nih.govresearchgate.net This arrest is often a prelude to apoptosis. The apoptotic process induced by these compounds can be mediated through various pathways, including the mitochondrial pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases such as caspase-9 and caspase-3. nih.govdntb.gov.uawikigenes.org Caspases are a family of cysteine proteases that play a central role as effector molecules in most forms of apoptosis. nih.gov Their activation is a critical component of the execution phase of cell death. nih.gov

Impact on Bone Metabolism and Osteogenesis

Dihydrodaidzein and its related isoflavone compounds play a significant role in bone metabolism, influencing both bone formation (osteogenesis) and the breakdown of bone tissue (osteoclastogenesis).

Bone Morphogenetic Protein 2 (BMP-2) is a crucial growth factor in the development and maintenance of bone and cartilage. wikipedia.orggenscript.com It potently induces the differentiation of various cell types into osteoblasts, the cells responsible for new bone formation. wikipedia.org BMP-2 initiates the canonical BMP signaling cascade by binding to its receptors, which in turn activates SMAD proteins that act as transcription factors for osteogenic genes. uniprot.org While direct studies on dihydrodaidzein's specific upregulation of BMP-2 are limited, the broader class of isoflavones, including its precursor daidzein, is known to promote osteogenesis. peerj.comjapsonline.com Phytoestrogens like daidzein can stimulate osteoblast proliferation and differentiation, processes in which BMP-2 is a key player. japsonline.com

Osteoclasts are cells responsible for bone resorption, and their overactivation can lead to bone loss. nih.gov Dihydrodaidzein and related compounds have been shown to inhibit osteoclastogenesis, the process of osteoclast formation. nih.gov This inhibition is mediated, at least in part, through the suppression of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govbmbreports.org

The NF-κB signaling pathway is a critical regulator of osteoclast differentiation. e-enm.orgfrontiersin.org Similarly, the MAPK pathway is essential for the initiation of osteoclastogenesis. bmbreports.org By suppressing these pathways, compounds can effectively inhibit the formation and function of osteoclasts. nih.govbmbreports.orgmednexus.org This dual action of promoting bone formation and inhibiting bone resorption highlights the potential of dihydrodaidzein in maintaining bone homeostasis.

Upregulation of Bone Morphogenic Protein 2 (Bmp2) Signaling

Vasodilatory Actions and Cardiovascular System Influence

Dihydrodaidzein exhibits notable effects on the cardiovascular system, primarily through its vasodilatory actions and its influence on vascular cells. caymanchem.comnih.gov

Vascular smooth muscle cell (VSMC) proliferation and migration are key events in the development of atherosclerotic plaques and neointimal hyperplasia, a thickening of the artery's inner layer. nih.govmdpi.complos.org Dihydrodaidzein has been shown to significantly inhibit the proliferation and migration of VSMCs. nih.govchemicalbook.in This inhibitory effect is a crucial mechanism behind its potential to block neointimal proliferation. apexbt.com By suppressing the abnormal growth and movement of VSMCs, dihydrodaidzein can help maintain the integrity of the vascular wall. nih.govmdpi.com

The endothelium, the inner lining of blood vessels, plays a critical role in cardiovascular health. Endothelial cell apoptosis can contribute to vascular dysfunction and the development of cardiovascular diseases. nih.govdxy.cn Dihydrodaidzein has been found to attenuate endothelial apoptosis. apexbt.comnih.gov This protective effect on endothelial cells, coupled with its inhibition of VSMC proliferation, contributes to its ability to significantly reduce neointimal proliferation. nih.govresearchgate.net Studies have shown that dihydrodaidzein can halve the intimal response following arterial injury. nih.gov

Compound Information Table

| Compound Name | CAS Number | Molecular Formula |

| Dihydrodaidzein | 17238-05-0 | C15H12O4 |

| Daidzein | 486-66-8 | C15H10O4 |

| Bone Morphogenic Protein 2 (BMP-2) | Not applicable | Protein |

| Caspase-3 | Not applicable | Protein |

| Caspase-9 | Not applicable | Protein |

| NF-κB | Not applicable | Protein Complex |

| MAPK | Not applicable | Protein |

Research Findings on Dihydrodaidzein

| Biological Activity | Model System | Key Findings | Reference |

| Cell Cycle & Apoptosis | Benign human prostatic epithelial cells (PrEC) | Triggered apoptosis and decreased proliferation, associated with Caspase 3 activation. | apexbt.com |

| Bone Metabolism | In vitro studies | Inhibits osteoclast formation and function by suppressing NF-κB and MAPK signaling. | nih.gov |

| Cardiovascular Effects | Mouse model of arterial injury | Significantly halved neointimal proliferation by inhibiting VSMC migration/proliferation and endothelial apoptosis. | nih.gov |

| Vasodilation | Rat isolated aortic rings | Exhibited vasodilatory action. | caymanchem.com |

Effects on Vascular Smooth Muscle Cell Migration and Proliferation

Antioxidant Mechanisms of Action

Dihydrodaidzein, an isoflavone, is recognized for its potential health benefits, including its antioxidant properties. ontosight.ai Research indicates that isoflavones can exert antioxidant effects by donating hydrogen atoms to free radicals, thereby quenching oxidative stress. mdpi.com Dihydrodaidzein, along with other daidzein metabolites like equol (B1671563), are considered bioactive compounds with notable radical-scavenging activity. researchgate.net

In comparative studies, the antioxidant capacities of daidzein and its metabolites have been evaluated. For instance, daidzein showed more significant protection against the free radical peroxidation of arachidonic acid compared to dihydrodaidzein and equol. nih.gov Specifically, the IC50 value for daidzein was 600 nmol/L, while the values for equol and dihydrodaidzein were greater than 1000 nmol/L, indicating a lower potency in this particular assay. nih.gov

Anti-inflammatory Pathways Modulated by Dihydrodaidzein

Dihydrodaidzein has been shown to modulate various anti-inflammatory pathways. Research suggests that isoflavones, including dihydrodaidzein, can downregulate the expression of several pro-inflammatory mediators. mdpi.com

Studies have indicated that isoflavones can inhibit the production of pro-inflammatory factors by affecting key signaling pathways. For example, daidzein has been found to reduce the secretion of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway. wjgnet.com Furthermore, some food-derived flavonoids have been evaluated for their ability to inhibit Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in inflammatory processes. nih.gov The activation of PARP-1 contributes to the expression of pro-inflammatory cytokines, and its inhibition is a potential mechanism for the anti-inflammatory effects of flavonoids. nih.gov

Neuroprotective Effects and Associated Cellular Responses

Research has highlighted the neuroprotective potential of daidzein and its metabolites, including dihydrodaidzein. jst.go.jp These compounds have shown protective effects against neurotoxic damage and are being investigated for their role in mitigating neuroinflammatory processes. jst.go.jp

Daidzein has been observed to inhibit the lipopolysaccharide (LPS)-stimulated induction of pro-inflammatory mediators such as interleukin (IL)-6 and nitric oxide (NO) in microglial BV-2 cells. jst.go.jp Furthermore, daidzein has demonstrated neuroprotective effects in stroke models by reducing neuronal damage. nih.govnih.gov These protective actions are thought to be mediated, at least in part, through the activation of peroxisome proliferator-activated receptor-γ (PPARγ). nih.gov

Studies on daidzein metabolites have also shown promising results. For instance, equol, a key metabolite of daidzein, exhibits anti-neuroinflammatory and neuroprotective effects in microglial cells. jst.go.jp It has been shown to increase neurite outgrowth and the production of nerve growth factor. jst.go.jp The neuroprotective effects of these isoflavones and their metabolites are often linked to their estrogenic activity and their ability to interact with estrogen receptors (ERs), particularly ERβ, which is known to play a role in preventing microglial activation and cytokine secretion. jst.go.jp

Dihydrodaidzein's Influence on Specific Signaling Pathways

NF-κB Signaling Pathway Modulation

Dihydrodaidzein has been found to influence the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. Research indicates that dihydrodaidzein, at concentrations of 2.5-5 μM, can inhibit the activation of NF-κB. researchgate.net

The NF-κB pathway is central to the expression of numerous pro-inflammatory genes, including cytokines and chemokines. nih.gov The inhibitory effect of isoflavones on this pathway is a key mechanism behind their anti-inflammatory properties. For instance, daidzein has been shown to reduce the secretion of pro-inflammatory factors by suppressing the NF-κB signaling pathway. wjgnet.com Similarly, studies on daidzein-rich isoflavone aglycone (DRIA) demonstrated its ability to attenuate p65-NFκB expression and activation, which is a key step in the NF-κB signaling cascade. nih.gov This modulation of NF-κB signaling helps to down-regulate the inflammatory response. foodandnutritionjournal.org

MAPK Phosphorylation Regulation

Dihydrodaidzein has been shown to regulate the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs). researchgate.net Specifically, at concentrations between 2.5-5 μM, dihydrodaidzein can inhibit MAPK phosphorylation. researchgate.net

The MAPK signaling pathways are crucial in transmitting extracellular signals to intracellular targets, thereby regulating a variety of cellular processes, including inflammation. researchgate.net The inhibition of MAPK phosphorylation by compounds like dihydrodaidzein can lead to a reduction in inflammatory responses. For example, the isoflavone genistein (B1671435) has been observed to suppress the phosphorylation of MAPKs in d-GalN-treated animals, which is associated with its inhibitory effects on pro-inflammatory cytokine production. chemfaces.com

PI3K/Akt/mTOR Pathway Interactions

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that governs a wide range of cellular functions, including cell growth, proliferation, survival, and metabolism. oncotarget.comnih.govwikipedia.org

Research has indicated that certain isoflavones and their metabolites can interact with and modulate the PI3K/Akt/mTOR pathway. For instance, studies have shown that luteolin (B72000) can inhibit cellular proliferation by regulating PI3K, AKT, and mTOR signaling. proquest.com In the context of neuroprotection, daidzein has been found to exert its effects by activating the PI3K/Akt/mTOR pathway. frontiersin.org Specifically, daidzein treatment was shown to increase the phosphorylation of Akt and mTOR, and this protective effect was diminished by an inhibitor of the PI3K/Akt/mTOR signaling pathway. frontiersin.org These findings suggest that the modulation of this pathway is a significant mechanism through which compounds like dihydrodaidzein may exert their biological effects.

Other Identified Cellular Transduction Pathways

Beyond its well-documented interactions with estrogen receptors, dihydrodaidzein, a primary metabolite of daidzein, has been found to modulate other significant intracellular signaling cascades. Research indicates its involvement in pathways that are central to cellular processes such as inflammation, proliferation, and survival. The activity of its precursor, daidzein, and its further metabolite, equol, in these pathways provides a broader context for understanding the molecular behavior of dihydrodaidzein.

One of the key findings directly implicates dihydrodaidzein in the regulation of inflammatory and stress-response pathways. Specifically, studies have shown that dihydrodaidzein at concentrations of 2.5–5 μM can inhibit the activation of Nuclear Factor-kappa B (NF-κB) and suppress the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs). researchgate.net The NF-κB pathway is a critical regulator of inflammatory responses, immunity, and cell survival, while the MAPK cascade is involved in transmitting signals from the cell surface to the nucleus to control a wide range of cellular functions, including proliferation, differentiation, and apoptosis. researchgate.netkegg.jp

The precursor molecule, daidzein, has also been reported to exert anti-inflammatory effects through the inactivation of MAPK and/or NF-κB signaling pathways in macrophages. innovareacademics.in Furthermore, daidzein has been shown to suppress the phosphorylation levels of extracellular signal-regulated kinase (ERK), a key component of the MAPK pathway. spandidos-publications.com

Investigations into other metabolites of daidzein further support the modulatory role of this class of compounds on these signaling pathways. Equol, a metabolite of dihydrodaidzein, demonstrates a broad range of activities, including the ability to influence the MAPK, protein kinase B (Akt), and NF-κB pathways. semanticscholar.orgmdpi.com One study found that equol specifically inhibits the MEK/ERK/p90RSK/activator protein-1 signaling cascade, which is a crucial arm of the MAPK pathway. nih.gov Another daidzein metabolite, 6,7,4'-trihydroxyisoflavone, has been found to attenuate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway by directly inhibiting PI3K activity in an ATP-competitive manner. nih.gov The PI3K/Akt pathway is fundamental for regulating cell cycle, survival, and growth. plos.org

These findings collectively suggest that dihydrodaidzein and its related isoflavone metabolites can interact with multiple cellular transduction pathways beyond the classical estrogen receptor signaling, playing a potential role in modulating key cellular events like inflammation and proliferation.

Table 1: Effects of Dihydrodaidzein and Related Compounds on Cellular Signaling Pathways

| Compound | Signaling Pathway | Effect | Cellular Context / Model | Reference |

| Dihydrodaidzein | NF-κB | Inhibition of activation | Not specified, linked to osteoporosis improvement | researchgate.net |

| MAPK | Inhibition of phosphorylation | Not specified, linked to osteoporosis improvement | researchgate.net | |

| Daidzein (Precursor) | NF-κB | Inactivation | Macrophages | innovareacademics.in |

| MAPK (ERK) | Suppression of phosphorylation | Bladder cancer cells | spandidos-publications.com | |

| Equol (Metabolite) | MAPK/ERK | Inhibition | Mouse epidermal cells | nih.gov |

| PI3K/Akt | Involvement in Nrf2 activation | Endothelial cells | plos.org | |

| NF-κB | Involvement in antioxidant response | Not specified | semanticscholar.orgmdpi.com | |

| 6,7,4'-Trihydroxyisoflavone (Metabolite) | PI3K/Akt | Attenuation via direct PI3K inhibition | 3T3-L1 preadipocytes | nih.gov |

Structure Activity Relationship Sar Studies of Dihydrodaidzein

Elucidation of Key Structural Features for Biological Potency

The biological efficacy of Dihydrodaidzein is determined by several key structural components. Like other isoflavones, its fundamental framework consists of two aromatic rings (A and B) connected by a heterocyclic pyran C-ring. ontosight.aimdpi.com The presence and positioning of hydroxyl groups on the aromatic rings are critical for its biological activity, facilitating interactions with target receptors. ontosight.aimdpi.com

Dihydrodaidzein is specifically an isoflavanone (B1217009), distinguished from its precursor daidzein (B1669772) by the saturation of the C2-C3 double bond within the C-ring. cymitquimica.com This structural modification is a primary determinant of its altered biological profile. The isoflavone (B191592) backbone, combined with the hydroxyl groups at the 7 and 4' positions, is essential for its interactions with enzymes and receptors in the body, underpinning its estrogenic, antioxidant, and anti-inflammatory properties. ontosight.aicymitquimica.com

Analysis of the C-Ring's Role in Estrogen Receptor Activity and Selectivity

The C-ring of isoflavonoids is a pivotal element in determining their activity and selectivity for estrogen receptors (ERs), ERα and ERβ. jst.go.jplookchem.com SAR studies have demonstrated that modifications to this ring significantly impact receptor binding.

In the case of Dihydrodaidzein, the saturation of the C2-C3 bond, which changes the compound from an isoflavone (daidzein) to an isoflavanone, is a critical modification. jst.go.jp This saturation has been shown to enhance activity towards ERβ. jst.go.jpmdpi.com Research comparing Dihydrodaidzein (referred to as isoflavanone 5 in a specific study) to daidzein found that Dihydrodaidzein exhibited a 1.9-fold higher ERβ activity while maintaining similar ERα activity. jst.go.jp This indicates that the structural change in the C-ring leads to a greater selectivity for ERβ. jst.go.jp This increased ERβ selectivity is a common feature observed with the saturation of the C-ring in the isoflavonoid (B1168493) series. jst.go.jpmdpi.com The 4-keto group on the C-ring is also a site for potential modification, though studies on related compounds suggest it may not be essential for ER activity. jst.go.jp

| Compound | Class | Relative ERα Activity | Relative ERβ Activity | ERβ Selectivity (ERβ/ERα) |

|---|---|---|---|---|

| Daidzein | Isoflavone | Similar to Dihydrodaidzein | Lower than Dihydrodaidzein | - |

| Dihydrodaidzein | Isoflavanone | Similar to Daidzein | 1.9-fold higher than Daidzein | Increased |

Comparative SAR Analysis with Daidzein and Other Isoflavone Derivatives

Comparing Dihydrodaidzein with its precursor, daidzein, and other metabolites like tetrahydrodaidzein and equol (B1671563), provides a clearer understanding of the SAR. The metabolic pathway from daidzein involves the formation of Dihydrodaidzein as an intermediate. nih.govnih.gov

The primary difference between daidzein and Dihydrodaidzein is the C2-C3 double bond in daidzein's C-ring, which is a single bond in Dihydrodaidzein. cymitquimica.com This single modification significantly enhances ERβ selectivity. jst.go.jp Further metabolism can lead to other derivatives. For instance, the reduction of the C4-ketone of Dihydrodaidzein to a hydroxyl group forms tetrahydrodaidzein (an isoflavanol). jst.go.jp This subsequent modification was found to result in slightly lower ERα and ERβ activities compared to Dihydrodaidzein, but with an even higher selectivity for ERβ (2.1-fold over ERα). jst.go.jp

Among the metabolites of daidzein, equol, which has a more saturated C-ring and lacks the C4-ketone, is often cited as having the highest biological activity and affinity for estrogen receptors. mdpi.comnih.gov Studies show that equol and another derivative, dehydroequol, are the most potent ERα/β agonists with notable ERβ selectivity. jst.go.jplookchem.commdpi.com This suggests that while Dihydrodaidzein represents an increase in ERβ selectivity compared to daidzein, further modifications to the C-ring can lead to even more potent and selective compounds. jst.go.jp

| Compound | C-Ring Structure | Class | Relative ER Activity | ERβ Selectivity |

|---|---|---|---|---|

| Daidzein | C2=C3 double bond, C4-ketone | Isoflavone | Baseline | Baseline |

| Dihydrodaidzein | C2-C3 single bond, C4-ketone | Isoflavanone | Increased ERβ activity | 1.9-fold increase vs. Daidzein |

| Tetrahydrodaidzein | C2-C3 single bond, C4-hydroxyl | Isoflavanol | Slightly lower than Dihydrodaidzein | 2.1-fold increase vs. Daidzein |

| Equol | Saturated, no C4-ketone | Isoflavane | Most potent ER agonist | 1.6-fold selectivity |

Computational and In Silico Approaches in SAR Investigations

Computational chemistry, including methods like molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) analysis, provides powerful tools for investigating the SAR of compounds like Dihydrodaidzein. frontiersin.orguran.uaimmunocure.us These in silico techniques allow researchers to predict how a molecule will interact with a biological target, guiding further experimental work. riken.jpeddc.sg

Molecular docking studies have been used to model the binding of isoflavonoids into the ligand-binding pockets of ERα and ERβ. jst.go.jp These models suggest that the hydroxyl groups on the A and B rings of the isoflavone structure are crucial for forming key hydrogen bond interactions with amino acid residues in the receptor's active site, such as His524 in ERα and His475 in ERβ. jst.go.jp

In one in silico study, a molecular docking-based virtual screening of a large compound database was performed to identify potential inhibitors of the LasR protein, a key component in Pseudomonas aeruginosa quorum sensing. biomedpharmajournal.org Dihydrodaidzein was identified as one of the top six compounds with the best docking scores, suggesting a high binding affinity for this non-human target. biomedpharmajournal.org Such studies highlight the potential for Dihydrodaidzein to have biological activities beyond estrogenic effects, as predicted through computational approaches. These methods are instrumental in rapidly screening large libraries of compounds and prioritizing candidates for further laboratory testing. eddc.sgbiomedpharmajournal.org

| Compound | Target Protein | Computational Method | Key Finding |

|---|---|---|---|

| Dihydrodaidzein | LasR of P. aeruginosa | Molecular Docking-based Virtual Screening | Identified as one of six best-scored compounds with a docking score of -11.0 kcal/mol. |

Analytical Methodologies for Dihydrodaidzein Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for isolating DHD from complex biological matrices and for separating its enantiomeric forms. High-performance liquid chromatography (HPLC) is the most prominent technique in this domain.

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the analysis of dihydrodaidzein and its metabolites. medchemexpress.comosu.eduresearchgate.net Reversed-phase HPLC, often using a C18 column, is commonly employed to separate DHD from other related isoflavones and metabolites. asm.org The mobile phase typically consists of a mixture of an aqueous solution (often containing a small percentage of acid like acetic or formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. asm.orgnih.gov Detection is most frequently accomplished using a UV detector, with monitoring at wavelengths around 270 nm or 280 nm, where DHD exhibits significant absorbance. nih.gov

For quantitative analysis, HPLC is often coupled with mass spectrometry (MS), a technique known as LC-MS. unimi.it This combination provides high sensitivity and selectivity, allowing for the precise measurement of DHD concentrations in various biological samples like urine and plasma. unimi.itthegoodscentscompany.com The development of ultra-high-performance liquid chromatography (UPLC) has further enhanced the speed and resolution of these separations. unimi.it

The table below summarizes typical HPLC conditions used for dihydrodaidzein analysis.

| Parameter | Typical Conditions |

| Column | C18 reversed-phase (e.g., 5-μm particle size, 4.6 by 250 mm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of aqueous acid (e.g., 0.1% acetic acid) and an organic solvent (e.g., acetonitrile, methanol) |

| Flow Rate | 1 ml/min |

| Detection | UV at ~270-280 nm; Mass Spectrometry (MS) |

Dihydrodaidzein possesses a chiral center at the C3 position, leading to the existence of two enantiomers: (S)-dihydrodaidzein and (R)-dihydrodaidzein. Distinguishing between these stereoisomers is crucial as they can exhibit different biological activities. Chiral stationary phase (CSP) HPLC is the definitive method for this purpose. nih.gov

CSPs are specifically designed to interact differently with each enantiomer, resulting in different retention times and thus enabling their separation. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown excellent performance in separating a broad range of chiral compounds, including isoflavones. phenomenex.comchromatographyonline.com For example, a Chiralcel OJ-H column has been successfully used to separate (R)- and (S)-dihydrodaidzein enantiomers. nih.gov The choice of mobile phase, often a mixture of hexane (B92381) and ethanol, is critical for achieving optimal separation. nih.gov The elution order of the enantiomers can sometimes be reversed by manipulating the mobile phase composition or temperature, providing flexibility in method development. chromatographyonline.com

The development of immobilized CSPs has further advanced chiral separations by allowing the use of a wider range of organic solvents, which can be beneficial for optimizing selectivity and resolution. phenomenex.com The ability to separate DHD enantiomers is essential for studying the stereospecificity of the enzymes involved in its metabolism and for evaluating the specific biological effects of each enantiomer. nih.gov

High-Performance Liquid Chromatography (HPLC) for Dihydrodaidzein and Enantiomer Analysis

Spectrometric Methods for Structural Elucidation and Identification

Spectrometric techniques are vital for confirming the identity and elucidating the structure of dihydrodaidzein. These methods provide detailed information about the molecule's mass, atomic connectivity, and electronic properties.

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which allows for the confirmation of the molecular weight of dihydrodaidzein. When coupled with chromatographic techniques like HPLC (LC-MS) or gas chromatography (GC-MS), it provides a high degree of specificity for identifying DHD in complex mixtures. nih.govmdpi.com

Electron impact ionization (EI) is one method used in MS, where the molecule is bombarded with electrons, causing it to fragment in a predictable manner. nih.gov The resulting fragmentation pattern serves as a molecular fingerprint that can be compared to known spectra for positive identification. For instance, in the analysis of equol (B1671563), a metabolite of dihydrodaidzein, EI-MS was used to identify the molecular ion peak and characteristic fragment ions. nih.govasm.org

Tandem mass spectrometry (MS/MS) offers even greater structural information by isolating a precursor ion (such as the molecular ion of DHD) and subjecting it to further fragmentation. This technique is particularly useful for distinguishing between isomers and for quantifying low levels of the compound in biological matrices. mdpi.com

The table below shows mass spectrometry data for DHD.

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |

| Positive Ion Mode ([M+H]+) | 257.0805 | 123.0437, 163.0387, 107.0489, 135.0437 |

| Negative Ion Mode ([M-H]-) | 255.0659 | 149.0232, 135.0074, 153.0180, 91.0176 |

Data sourced from PubChem CID 11492597 nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of molecules like dihydrodaidzein. It provides detailed information about the carbon-hydrogen framework of the molecule. Both one-dimensional (¹H NMR and ¹³C NMR) and two-dimensional NMR experiments are used to determine the precise connectivity of atoms. asm.orgnih.gov

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. asm.orgnih.gov In studies of isoflavone (B191592) metabolism, NMR has been instrumental in unambiguously identifying the structure of metabolites. nih.govasm.org For example, the ¹H and ¹³C NMR spectra of a racemic mixture of dihydrodaidzein were found to be identical to previously reported data, confirming its structure. nih.gov

Advanced NMR techniques, such as variable-temperature NMR, have also been used to study the conformational equilibria of related isoflavanols, providing insights into the three-dimensional structure of these molecules in solution. acs.org

Ultraviolet-Visible (UV-Vis) spectroscopy is a relatively simple yet informative technique used in the analysis of dihydrodaidzein. It is based on the principle that molecules with chromophores (light-absorbing groups) absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum. up.ac.za

Dihydrodaidzein, with its aromatic rings and carbonyl group, exhibits characteristic UV absorbance maxima. In many HPLC analyses, a UV detector is used to monitor the elution of DHD from the column. nih.gov The UV spectrum of dihydrodaidzein typically shows a maximum absorbance at around 280 nm. nih.govasm.org This property is also useful for preliminary identification, as the UV spectrum can be compared to that of a known standard. researchgate.net Any shifts in the UV spectrum can indicate changes to the chromophore, such as those that occur during metabolic transformations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chirality Determination Methods

The analysis and characterization of dihydrodaidzein enantiomers are critical in metabolic and pharmacological studies. Because enantiomers possess identical physical properties in an achiral environment, specialized chiroptical techniques are required for their differentiation and stereochemical assignment. The primary methods employed in dihydrodaidzein research are specific rotation measurements and circular dichroism spectroscopy.

Specific Rotation Measurements

Specific rotation is a fundamental property of chiral compounds that quantifies the extent to which a substance rotates the plane of plane-polarized light at a specific temperature, wavelength, and concentration. wikipedia.org This technique, measured using a polarimeter, is a cornerstone of stereochemical analysis. youtube.com

The two enantiomers of a chiral molecule will rotate light to an equal degree but in opposite directions. wikipedia.orglibretexts.org A dextrorotatory (+) enantiomer rotates light clockwise, while a levorotatory (-) enantiomer rotates it counterclockwise. wikipedia.org A racemic mixture, which contains equal amounts of both enantiomers, is optically inactive and thus has a specific rotation of 0°. libretexts.org

In the context of dihydrodaidzein, polarimetry can be used to determine the enantiomeric purity of a sample, provided that the specific rotation of the pure enantiomer is known. wikipedia.org However, experimentally determined specific rotation values for the pure (S)- and (R)-enantiomers of dihydrodaidzein are not widely reported in scientific literature. Theoretical calculations and analysis of metabolic pathways suggest the existence of both enantiomers, such as the proposed stereospecific pathway from daidzein (B1669772) to (R)-dihydrodaidzein and its subsequent racemization to (S)-dihydrodaidzein. nih.gov

Below is a table summarizing the available specific rotation data for dihydrodaidzein.

Table 1: Specific Rotation Data for Dihydrodaidzein

| Compound | Specific Rotation ( [α] ) | Conditions |

|---|---|---|

| (±)-Dihydrodaidzein (Racemic) | 0.0° | c = 0.3 in an unspecified solvent |

| (S)-Dihydrodaidzein | Not Available | Not Available |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to investigate the stereochemistry of chiral molecules. The method is based on the differential absorption of left- and right-circularly polarized light by a chiral sample. mdpi.comebi.ac.uk An achiral molecule does not exhibit a CD signal, whereas enantiomers produce CD spectra that are mirror images of each other. These spectra provide information about the absolute configuration and conformation of the molecules. mdpi.com

The CD spectrum plots the difference in absorption (ΔA) against wavelength and is characterized by positive or negative bands known as Cotton effects. asm.org Research confirms that the CD spectral characteristics for the enantiomers of dihydrodaidzein are known and serve as a basis for stereochemical assignments in metabolic studies. asm.org For instance, CD spectroscopy has been instrumental in elucidating the absolute configurations of dihydrodaidzein metabolites, such as tetrahydrodaidzein (THD). asm.org In studies of THD, enantiomers exhibit distinctive Cotton effects in the 220 nm to 300 nm range, which allows for their unambiguous identification. asm.orgasm.org This same principle is applied to distinguish between (R)- and (S)-dihydrodaidzein. unimi.it

Researchers analyzing the biotransformation of daidzein often rely on CD spectroscopy to confirm the stereochemistry of the resulting dihydrodaidzein and its subsequent metabolites. asm.orgunimi.it

Below is a table summarizing the application of CD spectroscopy in dihydrodaidzein research.

Table 2: Application of Circular Dichroism (CD) Spectroscopy for Dihydrodaidzein

| Analytical Aspect | Description |

|---|---|

| Principle | Measures the differential absorption of left and right circularly polarized light by chiral molecules. |

| Spectral Features | Enantiomers of dihydrodaidzein produce mirror-image spectra with distinct positive or negative Cotton effects. |

| Application | Used to determine the absolute configuration of dihydrodaidzein enantiomers and their metabolites produced in biochemical pathways. asm.org |

| Wavelength Range | Informative spectral data for isoflavanones like dihydrodaidzein are typically recorded in the UV region, from 200 nm to 300 nm. asm.orgasm.org |

Advanced Research Perspectives and Future Directions for Dihydrodaidzein

Strategies for Enhancing Dihydrodaidzein's Functional Efficacy

To improve the practical applications of dihydrodaidzein, researchers are exploring innovative methods to increase its stability, solubility, and delivery to target cells.

Nanocarrier Technologies for Improved Cellular Uptake and Targeted Delivery

The low water solubility, instability, and poor oral bioavailability of dihydrodaidzein present significant hurdles to its functional efficacy. sciforum.netresearchgate.net Emerging nanocarrier technologies offer a promising solution to these challenges. researchgate.netthieme-connect.de By encapsulating dihydrodaidzein, nanocarriers can enhance its solubility, improve cellular uptake, and enable targeted delivery to specific tissues or cells. sciforum.netresearchgate.net

Nanocarriers, which are nanoparticles designed to transport substances, can be engineered to protect their cargo from degradation as it travels through the body. phoreusbiotech.com This ensures that a higher concentration of the active compound reaches the target site. phoreusbiotech.com These delivery systems can be formulated from various materials, including lipids and polymers, and can be designed to be taken up by cells through processes like endocytosis. phoreusbiotech.commdpi.com For instance, polymeric micelles and branched amphipathic peptide capsules are types of nanocarriers that can be rapidly enveloped by a cell's membrane, facilitating the intracellular delivery of their contents. phoreusbiotech.commdpi.com Furthermore, nanocarriers can be engineered for targeted delivery, which allows for the precise accumulation of the drug at diseased sites while minimizing effects on healthy tissues. phoreusbiotech.comresearchgate.net

Table 1: Advantages of Nanocarrier Technology for Dihydrodaidzein Delivery

| Feature | Benefit for Dihydrodaidzein | Scientific Rationale | Citation |

| Encapsulation | Enhances solubility and stability | Overcomes inherent low water solubility and protects from degradation. | sciforum.netresearchgate.net |

| Targeted Delivery | Increases concentration at specific sites | Can be engineered with ligands to bind to receptors on target cells. | phoreusbiotech.comresearchgate.net |

| Improved Cellular Uptake | Facilitates entry into cells | Nanoparticles can be taken up by cells via endocytosis. | phoreusbiotech.commdpi.com |

| Controlled Release | Ensures sustained therapeutic effects | Nanocarriers can be designed for prolonged release, reducing dosing frequency. | researchgate.net |

Metabolic Engineering and Biocatalysis for Optimized Dihydrodaidzein Production

The production of dihydrodaidzein is primarily achieved through the biotransformation of daidzein (B1669772) by microorganisms. sciforum.net Metabolic engineering and biocatalysis are key strategies being employed to create efficient and scalable production methods. mdpi.com These approaches focus on modifying microbial strains and their enzymes to enhance the conversion process.

Genetic Engineering of Microbial Strains for Enhanced Biotransformation

Researchers have successfully engineered various microbial strains to improve the production of dihydrodaidzein and its subsequent metabolites like (S)-equol. asm.orgresearchgate.net A common strategy involves the heterologous expression of genes encoding the necessary enzymes in easily culturable and generally recognized as safe (GRAS) bacteria, such as Escherichia coli and certain lactic acid bacteria (LAB) strains. researchgate.netresearchgate.netmdpi.com

For example, genes from Slackia isoflavoniconvertens, a human intestinal bacterium, have been expressed in LAB to produce dihydrodaidzein. researchgate.netmdpi.com Similarly, recombinant E. coli strains have been developed as whole-cell biocatalysts for the conversion of daidzein. researchgate.netresearchgate.net These engineered microbes can overcome the limitations of using naturally occurring, often slow-growing and anaerobic, gut bacteria. nih.govasm.org One study demonstrated that engineering Limosilactobacillus fermentum with genes from S. isoflavoniconvertens enabled the production of equol (B1671563) from daidzein, a process in which dihydrodaidzein is a key intermediate. researchgate.net Another approach involves using Corynebacterium glutamicum as a promising alternative host for producing flavonoids, which is currently being explored. researchgate.net

Table 2: Examples of Genetically Engineered Microbial Strains for Isoflavone (B191592) Biotransformation

| Engineered Microorganism | Source of Genes | Target Product(s) | Key Findings | Citation |

| Lactic Acid Bacteria (LAB) | Slackia isoflavoniconvertens | Dihydrodaidzein, Equol | Heterologous expression allowed for the production of bioactive isoflavone metabolites. | researchgate.netmdpi.com |

| Escherichia coli | Lactococcus sp. strain 20-92 | (S)-equol | Optimized whole-cell bioconversion of daidzein to (S)-equol. | asm.org |

| Limosilactobacillus fermentum | Slackia isoflavoniconvertens | Equol | Demonstrated efficient production of equol from dihydrodaidzein. | researchgate.net |

| Escherichia coli | Adlercreutzia equolifaciens | Equol | Recombinant clones produced equol from daidzein and dihydrodaidzein. | researchgate.net |

Enzyme Engineering for Improved Catalytic Efficiency and Stereoselectivity

The enzymes responsible for converting daidzein to dihydrodaidzein and subsequent metabolites are central to the production process. Enzyme engineering techniques, such as rational design and directed evolution, are used to modify these enzymes to enhance their catalytic activity, stability, and stereoselectivity. mdpi.commagtech.com.cnnumberanalytics.com

A key enzyme in this pathway is dihydrodaidzein reductase (DHDR). asm.org Studies have shown that site-directed mutagenesis of DHDR can significantly improve the production of specific stereoisomers. For instance, the P212A mutation in DHDR from Lactococcus sp. strain 20-92 was shown to increase the enantioselectivity towards (S)-dihydrodaidzein, which is a precursor to the more active (S)-equol. asm.orgnih.gov This mutation decreased the enzyme's activity for (R)-dihydrodaidzein, effectively channeling the reaction towards the desired product. nih.gov This rational design approach, based on the enzyme's structure, allows for targeted modifications to improve its function for industrial biocatalysis. chemrxiv.orgresearchgate.net The combination of an engineered DHDR with a dihydrodaidzein racemase (DDRC), which converts (R)-DHD to (S)-DHD, further enhances the yield of the final product. asm.orgasm.org

Investigation of Dihydrodaidzein in Complex Biological Systems

Understanding how dihydrodaidzein is produced and how it functions within the complex ecosystem of the human gut is crucial for harnessing its health benefits.

Interplay with Gut Microbiota Composition and Function

The conversion of daidzein to dihydrodaidzein is a metabolic process carried out by the gut microbiota. sciforum.net The ability to produce dihydrodaidzein, and subsequently equol, varies significantly among individuals, largely depending on the composition of their gut bacteria. nih.gov

Exploration of Systemic Effects and Multi-Organ Interactions

The presence of dihydrodaidzein in the bloodstream allows for its distribution to various organs, creating a pathway for potential multi-organ interactions. This concept, often referred to as organ crosstalk, describes the complex communication and influence that different organ systems exert on one another. The liver, being the primary site of drug and xenobiotic metabolism, and the kidneys, as the main excretory organs, are functionally linked and can be influenced by metabolites originating from the gut. For instance, studies using matrix-assisted laser desorption ionization time-of-flight mass spectrometry imaging (MALDI-TOF MSI) have begun to map the in situ distribution of daidzein and its derivatives in various organs, providing a glimpse into their potential sites of action and interaction. nih.gov

Future research is increasingly focused on using advanced models like multi-organ-on-a-chip (OOC) systems to better understand these complex interactions. asm.orgscispace.com These microphysiological systems can simulate the functions and interplay of multiple organs, such as the gut, liver, and kidney, on a single device. tandfonline.comresearchgate.net By introducing gut-derived metabolites like dihydrodaidzein into such systems, researchers can observe their direct and indirect effects on different cell types and organ functions in a controlled, human-relevant microenvironment. This approach holds the promise of elucidating the systemic impact of dihydrodaidzein, moving beyond single-cell or single-organ studies to a more holistic understanding of its role in health and disease. tandfonline.com

Development of Dihydrodaidzein-Based Research Tools and Probes

The specific development of research tools and chemical probes derived directly from the dihydrodaidzein structure is not extensively documented in current scientific literature. There is a notable absence of custom-designed fluorescent or molecular probes built to specifically track or interact with dihydrodaidzein in biological systems. The development of such probes, which are crucial for visualizing molecular interactions and dynamics in real-time, remains a prospective area for innovation. rsc.orgnih.gov These tools could significantly advance the understanding of its subcellular localization and mechanisms of action. rsc.org

However, the field is not without tools for studying this compound. The primary research tools currently available are the enzymes responsible for its metabolism and commercially available chemical standards. Dihydrodaidzein itself is available as a purified chemical, which serves as a standard for in vitro experiments and analytical quantification. caymanchem.com

Furthermore, the enzymes involved in the biotransformation of daidzein to equol, with dihydrodaidzein as a key intermediate, are critical research tools. These enzymes, isolated from intestinal bacteria, are used in recombinant systems to study the metabolic pathway and to produce specific metabolites for further investigation. mdpi.comnih.gov Understanding these enzymes is essential for elucidating the production of dihydrodaidzein in the gut.

| Enzyme Name | Abbreviation | Function | Significance as a Research Tool |

|---|---|---|---|

| Daidzein Reductase | DZNR | Catalyzes the reduction of daidzein to form (R)-dihydrodaidzein or a racemic mixture of dihydrodaidzein. mdpi.comnih.gov | Used to produce dihydrodaidzein from daidzein in vitro and to study the initial step of daidzein metabolism. nih.govfrontiersin.org |

| Dihydrodaidzein Racemase | DDRC | Converts (R)-dihydrodaidzein into (S)-dihydrodaidzein, creating a racemic mixture. researchgate.netmdpi.com | Essential for studying the stereochemistry of the metabolic pathway and for producing the specific (S)-enantiomer required for downstream reactions. researchgate.netresearchgate.net |

| Dihydrodaidzein Reductase | DHDR | Converts (S)-dihydrodaidzein into (3S,4R)-trans-tetrahydro-daidzein. mdpi.com | Allows for the investigation of the metabolic step immediately following dihydrodaidzein formation. nih.gov |

The creation of engineered bacterial strains, such as recombinant Escherichia coli, that express these enzymes provides a whole-cell biocatalyst system for producing dihydrodaidzein and its metabolites. nih.gov These engineered systems are invaluable for generating sufficient quantities of these compounds for biological assays and for studying the kinetics and efficiency of the metabolic conversions. frontiersin.org

Unexplored Biological Activities and Therapeutic Applications through Mechanistic Studies

While dihydrodaidzein is often viewed as a transient intermediate in the pathway to equol, it possesses its own distinct biological activities that warrant further investigation. Current research has provided preliminary evidence for its potential in several therapeutic areas, although deep mechanistic understanding is often lacking.